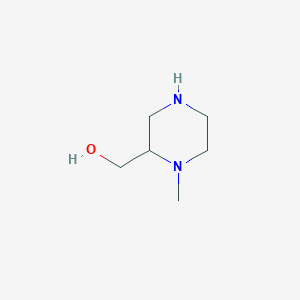

(1-Methylpiperazin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methylpiperazin-2-yl)methanol, also referred to as 1-methylpiperazine, is a versatile and widely studied organic compound. It is a colorless liquid with a low boiling point, and is used in a variety of applications and industries, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, and as a solvent for organic compounds. Due to its unique properties and wide range of applications, 1-methylpiperazine has become an important research topic in a variety of scientific fields.

Applications De Recherche Scientifique

Novel Synthesis Approaches and Ligand Development

A novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, derivatives similar to (1-Methylpiperazin-2-yl)methanol, starting from (S)-serine, shows promise in the development of ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001). These ligands exhibit significant interaction with σ1-receptors, indicating potential applications in neurological research and drug development.

Materials Science and Catalysis

In materials science, the in situ generation of structure-directing agents (SDAs) from methanol and organic cyclic amines, including 2-methylpiperazine, has been demonstrated to direct the synthesis of novel organically templated zinc phosphites/phosphates (Wang et al., 2013). This unique approach underscores the versatility of methanol and its derivatives in creating advanced materials with potential applications in catalysis and nanotechnology.

Enantioselective Catalysis

Research into the synthesis of chiral ligands from derivatives of (1-Methylpiperazin-2-yl)methanol has revealed their unique behavior in enantioselective catalysis, particularly in the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). These findings highlight the compound's utility in synthesizing optically active products, a crucial aspect of pharmaceutical and fine chemical manufacturing.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, related to (1-Methylpiperazin-2-yl)methanol, has been explored for the development of potential therapeutic agents (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011). These compounds are key intermediates in the synthesis of antileukemic agents, demonstrating the critical role of (1-Methylpiperazin-2-yl)methanol derivatives in medicinal chemistry.

Propriétés

IUPAC Name |

(1-methylpiperazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIWOALTDQQQTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpiperazin-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)